molecular formula C15H23N3O4S2 B7039435 N-(2-methylsulfinyl-1-phenylethyl)-1-sulfamoylpiperidine-4-carboxamide

N-(2-methylsulfinyl-1-phenylethyl)-1-sulfamoylpiperidine-4-carboxamide

Cat. No.: B7039435
M. Wt: 373.5 g/mol
InChI Key: MVWWRYPIEYWAET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylsulfinyl-1-phenylethyl)-1-sulfamoylpiperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfamoyl group, and a carboxamide group

Properties

IUPAC Name

N-(2-methylsulfinyl-1-phenylethyl)-1-sulfamoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S2/c1-23(20)11-14(12-5-3-2-4-6-12)17-15(19)13-7-9-18(10-8-13)24(16,21)22/h2-6,13-14H,7-11H2,1H3,(H,17,19)(H2,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWWRYPIEYWAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylsulfinyl-1-phenylethyl)-1-sulfamoylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediate, 2-methylsulfinyl-1-phenylethylamine. This intermediate is then reacted with piperidine-4-carboxylic acid and sulfamoyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylsulfinyl-1-phenylethyl)-1-sulfamoylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-(2-methylsulfinyl-1-phenylethyl)-1-sulfamoylpiperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methylsulfinyl-1-phenylethyl)-1-sulfamoylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylsulfinyl-1-phenylethyl)aniline
  • 2-Fluoro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide
  • 2-Chloro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-3-carboxamide

Uniqueness

N-(2-methylsulfinyl-1-phenylethyl)-1-sulfamoylpiperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.